1-(2,3-Dichloro-4-methoxyphenyl)ethanamine
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Overview
Description
1-(2,3-Dichloro-4-methoxyphenyl)ethanamine is an organic compound with the molecular formula C9H11Cl2NO It is a derivative of phenethylamine, characterized by the presence of two chlorine atoms and a methoxy group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dichloro-4-methoxyphenyl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dichloro-4-methoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).
Amination: The alcohol is then converted to the corresponding amine through a reductive amination process, often using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow setups and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dichloro-4-methoxyphenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding a simpler phenethylamine derivative.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are typical.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed under basic conditions.
Major Products:
Oxidation: Imine or nitrile derivatives.
Reduction: Dechlorinated phenethylamine derivatives.
Substitution: Substituted phenethylamine derivatives with various functional groups.
Scientific Research Applications
1-(2,3-Dichloro-4-methoxyphenyl)ethanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,3-Dichloro-4-methoxyphenyl)ethanamine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, or other proteins.
Pathways Involved: It can modulate signaling pathways by binding to receptors or inhibiting enzyme activity, leading to various biological effects.
Comparison with Similar Compounds
3,4-Dimethoxyphenethylamine: Similar structure but with methoxy groups instead of chlorine atoms.
2-(4-Methoxyphenyl)ethylamine: Lacks the chlorine atoms and has a different substitution pattern on the benzene ring.
Uniqueness: 1-(2,3-Dichloro-4-methoxyphenyl)ethanamine is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C9H11Cl2NO |
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Molecular Weight |
220.09 g/mol |
IUPAC Name |
1-(2,3-dichloro-4-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C9H11Cl2NO/c1-5(12)6-3-4-7(13-2)9(11)8(6)10/h3-5H,12H2,1-2H3 |
InChI Key |
AYYIGWRNSCITNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=C(C=C1)OC)Cl)Cl)N |
Origin of Product |
United States |
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